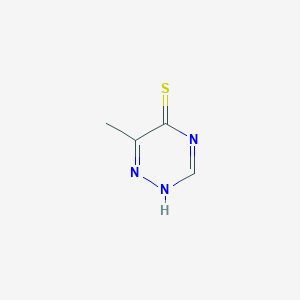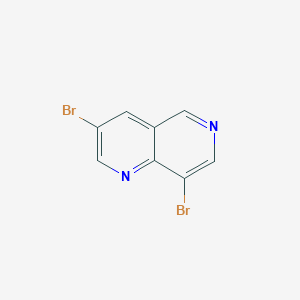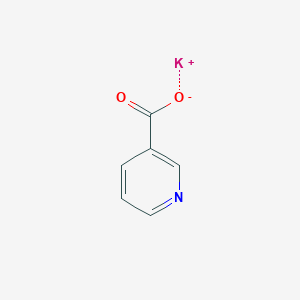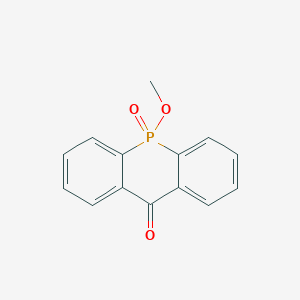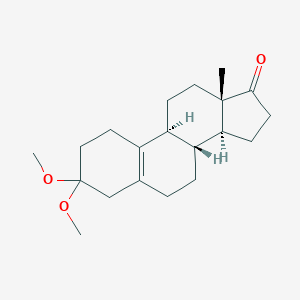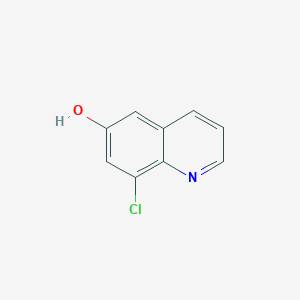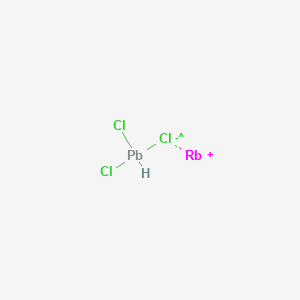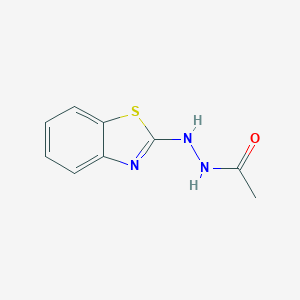![molecular formula C13H19NO2S B095949 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine CAS No. 16191-66-5](/img/structure/B95949.png)
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine, also known as MSPEP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which makes it an attractive candidate for cancer therapy.
Mécanisme D'action
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53, and prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been shown to activate the p53 pathway in a non-genotoxic manner, which makes it a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to induce cell cycle arrest in the G1 phase and apoptosis in cancer cells. It has also been shown to upregulate the expression of p53 target genes, such as p21, Bax, and Noxa, and downregulate the expression of anti-apoptotic genes, such as Bcl-2 and survivin. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine is a potent and selective inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has low solubility in water and some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. One direction is to optimize the synthesis method of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine in animal models and humans to determine its safety and efficacy. Furthermore, the combination of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine with other cancer therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic potential. Finally, the development of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine analogs with improved pharmacological properties and selectivity should be pursued.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-pyrrolidin-1-ylethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromoethylpyrrolidine to yield 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. The purity and yield of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been extensively used in scientific research to study the role of p53-MDM2 interaction in cancer and to develop new cancer therapies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been used in preclinical studies to evaluate its efficacy and toxicity in animal models.
Propriétés
Numéro CAS |
16191-66-5 |
|---|---|
Nom du produit |
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine |
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-4-6-13(7-5-12)17(15,16)11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Clé InChI |
WIHMTJNZZPFMGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
Autres numéros CAS |
16191-66-5 |
Synonymes |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



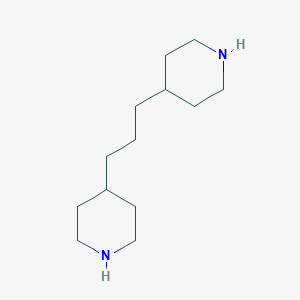
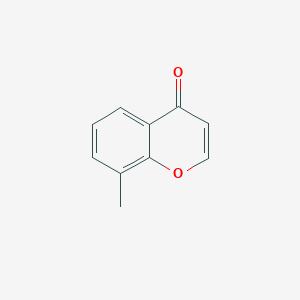
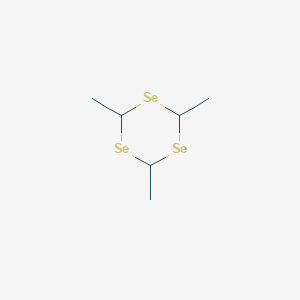
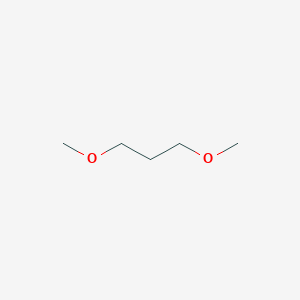
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
